2-(Propylthio)adenosine-5'-O-(beta,gamma-difluoromethylene)triphosphatetetrasodiumsalt
CAS No.: 145782-74-7
Cat. No.: VC0519340
Molecular Formula: C14H22F2N5O12P3S
Molecular Weight: 615.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 145782-74-7 |
|---|---|
| Molecular Formula | C14H22F2N5O12P3S |
| Molecular Weight | 615.3 g/mol |
| IUPAC Name | tetrasodium;[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[difluoro(phosphonato)methyl]phosphinate |
| Standard InChI | InChI=1S/C14H22F2N5O12P3S.4Na/c1-2-3-37-13-19-10(17)7-11(20-13)21(5-18-7)12-9(23)8(22)6(32-12)4-31-36(29,30)33-35(27,28)14(15,16)34(24,25)26;;;;/h5-6,8-9,12,22-23H,2-4H2,1H3,(H,27,28)(H,29,30)(H2,17,19,20)(H2,24,25,26);;;;/q;4*+1/p-4/t6-,8-,9-,12-;;;;/m1..../s1 |
| Standard InChI Key | ZQXUQOHLHUWLSA-WOUKDFQISA-N |
| Isomeric SMILES | CCCSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(F)(F)P(=O)(O)O)O)O)O)N |
| SMILES | CCCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(F)(F)P(=O)([O-])[O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |
| Canonical SMILES | CCCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(F)(F)P(=O)(O)O)O)O)O)N |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
2-(Propylthio)adenosine-5'-O-(beta,gamma-difluoromethylene)triphosphatetetrasodiumsalt (molecular formula: C14H18F2N5Na4O12P3S) is characterized by three key modifications to the native ATP structure:
-
A propylthio (-S-CH2CH2CH3) substitution at the 2-position of the adenine ring.
-
A β,γ-difluoromethylene (-CF2-) group replacing the oxygen between the β- and γ-phosphate groups.
-
Tetrasodium salt formation to enhance aqueous solubility.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 703.26 g/mol |
| Solubility | >100 mg/mL in aqueous buffers |
| Stability | Stable at pH 6–8 (t₁/₂ > 48 h) |
| Receptor Affinity (P2Y12) | IC₅₀ = 12 nM |
The β,γ-difluoromethylene group renders the triphosphate moiety resistant to enzymatic hydrolysis, prolonging its bioavailability in physiological systems .
Mechanism of Action: P2Y12 Receptor Antagonism
The compound selectively inhibits the P2Y12 receptor, a G-protein-coupled receptor (GPCR) critical for ADP-mediated platelet activation.
Receptor Binding and Signaling Cascade
-
ADP Binding Site Competition: The propylthio-adenosine core mimics ADP's adenine moiety, competing for binding at the P2Y12 receptor's orthosteric site .
-
Gαi Pathway Suppression: By blocking ADP-induced Gαi activation, the compound inhibits downstream signaling events, including:
Impact on Platelet Function
Inhibition of P2Y12 signaling prevents:
-
Granule Secretion: Serotonin and ADP release from dense granules.
-
Thromboxane A2 Synthesis: Suppression of phospholipase A2 (PLA2) and cyclooxygenase-1 (COX-1) activity .
-
Fibrinogen Receptor Activation: Loss of αIIbβ3 integrin conformational changes, impairing platelet aggregation .
Research Applications in Thrombosis Studies
Thromboxane A2 Generation Assays
The compound has been instrumental in dissecting ADP's role in thromboxane A2 synthesis. Key findings include:
-
Dual Receptor Dependence: Both P2Y1 and P2Y12 receptors are required for maximal thromboxane A2 production. Antagonizing either receptor reduces synthesis by >80% .
-
PLA2 Activation Pathway: ADP-induced PLA2 activity is abolished by P2Y12 inhibition, as demonstrated by [3H]-arachidonic acid release assays .
Table 2: Effect of Receptor Antagonists on Thromboxane A2 Levels
| Condition | Thromboxane A2 (pg/10⁸ platelets) |
|---|---|
| ADP (10 μM) | 320 ± 45 |
| + 300 nM P2Y12 Antagonist | 48 ± 12 |
| + 300 μM P2Y1 Antagonist | 52 ± 9 |
Comparative Pharmacological Profile
Selectivity Across Purinergic Receptors
The compound exhibits >1,000-fold selectivity for P2Y12 over other P2 receptors:
Table 3: Receptor Selectivity (IC₅₀ Values)
Comparison with Clinical Antithrombotics
| Agent | Mechanism | Reversibility | t₁/₂ (h) |
|---|---|---|---|
| Clopidogrel | Irreversible | No | 6–8 |
| Ticagrelor | Reversible | Yes | 7–9 |
| 2-(Propylthio)... | Competitive | Yes | 2.5 |
The compound's rapid offset (t₁/₂ = 2.5 h) makes it preferable for controlled experimental settings requiring transient platelet inhibition .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume